5-Bromo-2-fluoro-N-(3-quinolinyl)benzamide hydrobromide
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Overview
Description
5-Bromo-2-fluoro-N-(3-quinolinyl)benzamide hydrobromide is a chemical compound with the molecular formula C16H11Br2FN2O. It is known for its unique structure, which includes a bromine and fluorine atom attached to a benzamide group, along with a quinoline moiety. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-N-(3-quinolinyl)benzamide hydrobromide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis, such as the use of controlled reaction environments and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-N-(3-quinolinyl)benzamide hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical properties and potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
5-Bromo-2-fluoro-N-(3-quinolinyl)benzamide hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Mechanism of Action
The mechanism of action for 5-Bromo-2-fluoro-N-(3-quinolinyl)benzamide hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoro-N-(3-methoxyphenyl)benzamide: Similar in structure but with a methoxy group instead of a quinoline moiety.
5-Bromo-2-fluorobenzamide: Lacks the quinoline group, making it less complex.
Uniqueness
5-Bromo-2-fluoro-N-(3-quinolinyl)benzamide hydrobromide is unique due to its combination of bromine, fluorine, and quinoline groups. This structure provides distinct chemical properties and potential biological activities that are not found in simpler analogs .
Properties
CAS No. |
853349-77-6 |
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Molecular Formula |
C16H11Br2FN2O |
Molecular Weight |
426.08 g/mol |
IUPAC Name |
5-bromo-2-fluoro-N-quinolin-3-ylbenzamide;hydrobromide |
InChI |
InChI=1S/C16H10BrFN2O.BrH/c17-11-5-6-14(18)13(8-11)16(21)20-12-7-10-3-1-2-4-15(10)19-9-12;/h1-9H,(H,20,21);1H |
InChI Key |
UJZGPXVLLHIILY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=C(C=CC(=C3)Br)F.Br |
Origin of Product |
United States |
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